![molecular formula C20H18N8O B2753748 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034284-20-1](/img/structure/B2753748.png)
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C20H18N8O and its molecular weight is 386.419. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
A noteworthy approach to the synthesis of biologically significant heterocycles, including the triazolopyridine and pyrimidine derivatives, involves metal-free methods for constructing complex structures. Zheng et al. (2014) demonstrated a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, showcasing an innovative strategy for the oxidative N-N bond formation, which might be relevant to synthesizing compounds with similar frameworks (Zheng et al., 2014). This method emphasizes efficiency in constructing complex heterocyclic structures, potentially applicable to the synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.
Biological Activities and Applications
The exploration of heterocyclic compounds, including triazolopyrimidines, has led to the discovery of molecules with significant biological activities. For instance, compounds like 1,2,4-triazolo[1,5-a]pyrimidines have been investigated for their cardiovascular properties, including coronary vasodilating and antihypertensive activities (Sato et al., 1980), hinting at the potential therapeutic applications of similarly structured compounds (Sato et al., 1980).
In the realm of antimicrobial research, new thienopyrimidine derivatives have demonstrated pronounced antimicrobial activity, providing a foundation for the development of novel antimicrobial agents (Bhuiyan et al., 2006). This suggests that compounds with a pyrimidine core, including the specified chemical, could be promising candidates for antimicrobial drug development (Bhuiyan et al., 2006).
Mechanism of Action
Target of Action
Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Compounds with similar structures have been shown to inhibit c-met kinase . Inhibition of this kinase can disrupt the signaling pathways it is involved in, potentially leading to decreased cell proliferation and survival.
Biochemical Pathways
These pathways regulate various cellular processes, including cell growth, survival, and migration .
Result of Action
Inhibition of c-met kinase by similar compounds can lead to decreased cell proliferation and survival .
properties
IUPAC Name |
6-pyrrolidin-1-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O/c29-20(17-11-19(22-12-21-17)27-8-1-2-9-27)24-15-5-3-4-14(10-15)16-6-7-18-25-23-13-28(18)26-16/h3-7,10-13H,1-2,8-9H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWFBAMKHVRBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

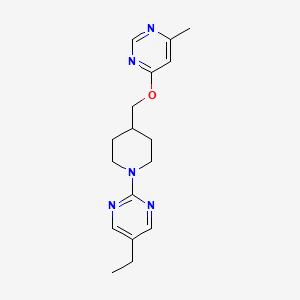

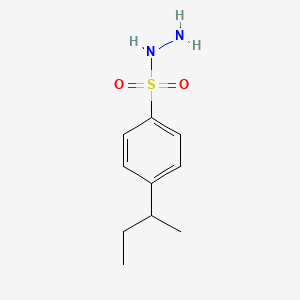
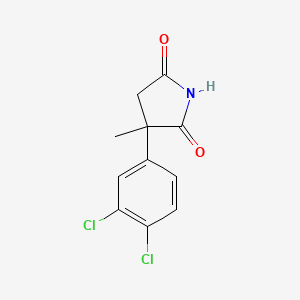
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2753674.png)
![6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2753675.png)
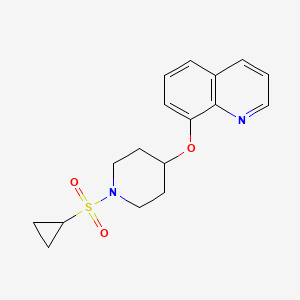
![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2753678.png)
![3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2753679.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide](/img/structure/B2753680.png)
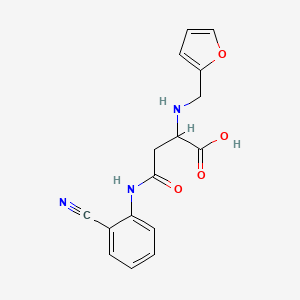
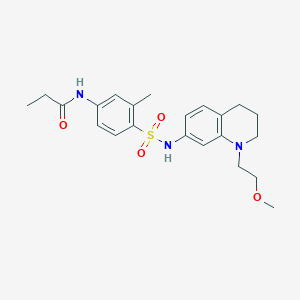
![1-[6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl]ethan-1-one](/img/structure/B2753685.png)
![2-[1-(4-Fluorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2753688.png)